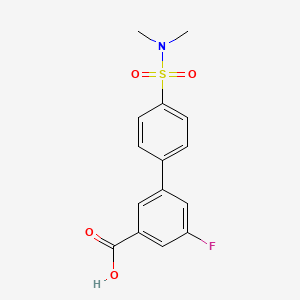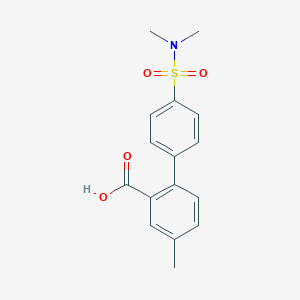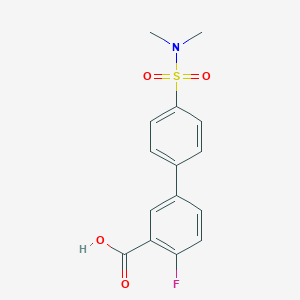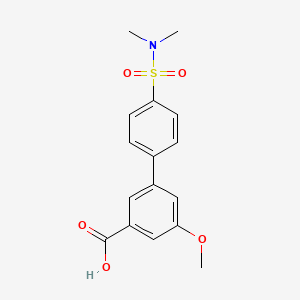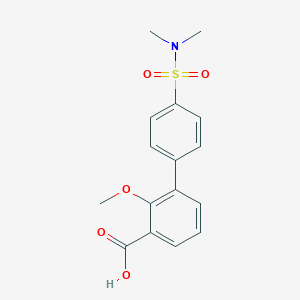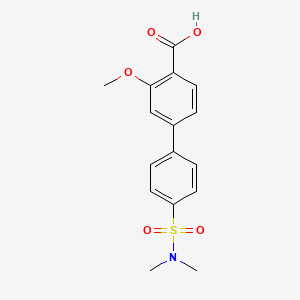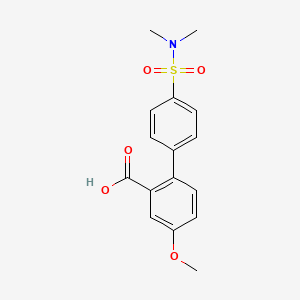
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (DMSPMBA) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 171°C and a molecular weight of 246.31 g/mol. DMSPMBA is soluble in water and other organic solvents, and is stable in air. It has a wide range of applications in areas such as organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate. It is also used as a ligand in metal-catalyzed reactions and as a catalyst in the polymerization of olefins. 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals.
Mécanisme D'action
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% acts as a nucleophilic reagent in a variety of reactions. It has been shown to react with aldehydes, ketones, and carboxylic acids to form esters, amides, and other derivatives. It has also been used as a catalyst in the polymerization of olefins.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been used in a variety of pharmaceutical and biotechnological applications, and has been shown to have some antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its high purity, which is typically in the range of 95-97%. It is also relatively easy to synthesize and is stable in air. The main limitation of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in scientific research. It could be used as a catalyst in the synthesis of other compounds, such as heterocyclic compounds and polymers. It could also be used as a ligand in metal-catalyzed reactions. In addition, it could be used as a pharmaceutical intermediate or as an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%.
Méthodes De Synthèse
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-nitrobenzoic acid with dimethylsulfamoyl chloride in the presence of a base. The reaction is catalyzed by potassium carbonate and the product is purified by recrystallization. The overall yield of the reaction is typically in the range of 95-97%.
Propriétés
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(22-3)10-15(14)16(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJBGHXAEXNDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








